Cas no 1354010-80-2 (((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine)

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine is a chiral amine derivative featuring a benzyl-substituted piperidine core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The stereospecific (S)-configuration enhances its utility in enantioselective synthesis, while the ethylamine moiety offers flexibility for further functionalization. Its structural features make it suitable for applications in ligand design, catalysis, and drug discovery, particularly in targeting central nervous system (CNS) receptors. The compound’s well-defined chirality and modular structure contribute to its reproducibility in synthetic routes, supporting rigorous research and development efforts.
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine structure
1354010-80-2 structure
Product Name:((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine
CAS No:1354010-80-2
MF:C14H22N2
MW:218.337883472443
CID:2154937
Update Time:2025-06-08

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine Chemical and Physical Properties

Names and Identifiers

    • ((S)-1-benzyl-piperidin-3-yl)-ethyl-amine
    • AM96362
    • ((S)-1-benzylpiperidin-3-yl)ethylamine
    • ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine
    • Inchi: 1S/C14H22N2/c1-2-15-14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1
    • InChI Key: GPRPWGYOLRHPLE-AWEZNQCLSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCC[C@@H](C1)NCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Topological Polar Surface Area: 15.3

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
087739-1g
S)-1-Benzyl-piperidin-3-yl)-ethyl-amine
1354010-80-2
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£945.00 2022-03-01
Chemenu
CM498681-1g
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine
1354010-80-2 97%
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Additional information on ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine

Recent Advances in the Study of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine (CAS: 1354010-80-2) in Chemical Biology and Pharmaceutical Research

The compound ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine (CAS: 1354010-80-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amine derivative, characterized by its benzyl-piperidine core, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. Recent studies have focused on its utility in central nervous system (CNS) drug development, particularly in modulating neurotransmitter systems.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine for enhanced blood-brain barrier permeability. Researchers employed computational modeling and in vitro assays to demonstrate that subtle modifications to the ethylamine side chain significantly improved the compound's pharmacokinetic profile. The study identified specific structural features that correlate with increased bioavailability while maintaining target engagement, providing valuable insights for future drug design.

In neuropharmacology research, ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine has shown promise as a scaffold for developing sigma receptor ligands. A recent Nature Communications paper (2024) reported its use in creating selective sigma-1 receptor modulators with potential applications in neurodegenerative diseases. The study utilized cryo-EM to elucidate the binding mode of derivatives at atomic resolution, revealing unexpected interactions with receptor subpockets that could explain the compound's functional selectivity.

The synthetic accessibility of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine has also been improved through recent methodological advances. A 2024 Organic Letters publication described an asymmetric catalytic route to this chiral building block using a novel palladium-catalyzed reductive amination, achieving >99% ee with significantly reduced catalyst loading compared to previous methods. This development addresses previous challenges in large-scale production while maintaining the strict enantiomeric purity required for pharmaceutical applications.

Emerging preclinical data suggest potential applications beyond CNS disorders. A recent Bioorganic & Medicinal Chemistry study (2024) demonstrated that ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine derivatives exhibit potent anti-inflammatory activity through inhibition of the NLRP3 inflammasome. The lead compound from this series showed oral efficacy in murine models of inflammatory bowel disease, with pharmacokinetic studies confirming adequate plasma exposure and tissue distribution.

Ongoing clinical translation efforts are focusing on safety profiling. The latest toxicology studies (2024) conducted under GLP conditions indicate that the parent compound exhibits favorable safety margins, with no observed genotoxicity in standard battery tests. These findings support further development of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine-based therapeutics and position this scaffold as a versatile platform for medicinal chemistry optimization across multiple therapeutic areas.

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